5-(Azepan-4-ylmethyl)-N,N-dimethylpyrazin-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azepan-4-ylmethyl)-N,N-dimethylpyrazin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of an azepane ring, a pyrazine ring, and a dimethylamine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-4-ylmethyl)-N,N-dimethylpyrazin-2-amine dihydrochloride typically involves the following steps:
Formation of the Azepane Ring: The azepane ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyrazine Ring: The pyrazine ring is introduced through a nucleophilic substitution reaction.
Dimethylation: The dimethylamine group is added via a methylation reaction using dimethyl sulfate or a similar reagent.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes:
Batch or Continuous Flow Synthesis: Depending on the scale, either batch or continuous flow synthesis methods are employed.
Purification: The compound is purified using techniques such as recrystallization, chromatography, or distillation.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the purity and structure of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(Azepan-4-ylmethyl)-N,N-dimethylpyrazin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
5-(Azepan-4-ylmethyl)-N,N-dimethylpyrazin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Azepan-4-ylmethyl)-N,N-dimethylpyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(Azepan-4-yl)-N-(pyrimidin-5-ylmethyl)acetamide dihydrochloride
- [(Azepan-4-yl)methyl]dimethylamine dihydrochloride
- 1-(Azepan-4-yl)piperidin-4-ol dihydrochloride
Uniqueness
5-(Azepan-4-ylmethyl)-N,N-dimethylpyrazin-2-amine dihydrochloride is unique due to its specific combination of an azepane ring, a pyrazine ring, and a dimethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H24Cl2N4 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
5-(azepan-4-ylmethyl)-N,N-dimethylpyrazin-2-amine;dihydrochloride |
InChI |
InChI=1S/C13H22N4.2ClH/c1-17(2)13-10-15-12(9-16-13)8-11-4-3-6-14-7-5-11;;/h9-11,14H,3-8H2,1-2H3;2*1H |
InChI Key |
NZYFJPWTUUUVJW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(N=C1)CC2CCCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.